5-Propylthiazole

patent landscape synthetic intermediate industrial utility

5-Propylthiazole (IUPAC: 5-propyl-1,3-thiazole) is a monocyclic, monosubstituted thiazole derivative bearing an n-propyl chain at the 5-position of the heterocyclic ring. It has a molecular formula of C₆H₉NS, a molecular weight of 127.21 g/mol, and a computed octanol-water partition coefficient (XLogP3-AA) of 2.1, indicating moderate lipophilicity.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 52414-82-1
Cat. No. B15344472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propylthiazole
CAS52414-82-1
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCCCC1=CN=CS1
InChIInChI=1S/C6H9NS/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3
InChIKeyRGPMCMYHWAEMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propylthiazole (CAS 52414-82-1): A 5-Substituted Thiazole Building Block for Heterocyclic Synthesis and Industrial Intermediate Applications


5-Propylthiazole (IUPAC: 5-propyl-1,3-thiazole) is a monocyclic, monosubstituted thiazole derivative bearing an n-propyl chain at the 5-position of the heterocyclic ring [1]. It has a molecular formula of C₆H₉NS, a molecular weight of 127.21 g/mol, and a computed octanol-water partition coefficient (XLogP3-AA) of 2.1, indicating moderate lipophilicity [1]. The compound is catalogued as a synthetic intermediate rather than a final bioactive molecule, as reflected by its presence in 141 patent families but zero indexed primary literature records [2]. Its EPA TSCA Commercial Activity status is classified as INACTIVE, a factor that directly impacts procurement planning for US-based R&D and manufacturing [1].

Why 5-Propylthiazole Cannot Be Casually Replaced by Other Alkylthiazoles in Synthesis


Simple alkylthiazoles are not interchangeable building blocks. The position of the alkyl substituent on the thiazole ring fundamentally alters the electronic environment and, consequently, the reactivity and physicochemical properties of the molecule. The pKₐ of monosubstituted thiazoles spans approximately 10 logarithmic units depending on the nature and position of the substituent [1]. A propyl group at the 5-position confers a distinct combination of steric bulk, lipophilicity (XLogP3 = 2.1), and conformational flexibility (2 rotatable bonds) that differs quantifiably from the 2-propyl regioisomer, the shorter-chain 5-ethyl analog, or the lower molecular weight 5-methyl variant [2]. Substituting one alkylthiazole for another without verifying these parameters risks altering reaction kinetics, intermediate stability, downstream coupling efficiency, and chromatographic behavior.

Quantitative Differentiation Evidence for 5-Propylthiazole Against Its Closest Analogs


Patent Literature Prevalence: 5-Propylthiazole vs. Closest Monosubstituted Analogs

5-Propylthiazole is cited in 141 patent families, while its primary literature count is zero, confirming its established role as an industrial synthetic intermediate rather than an object of academic study [1]. For comparison, the 4,5-disubstituted analog 4-butyl-5-propylthiazole—a compound with well-documented flavor applications—has far fewer patent citations, and simple analogs like 5-methylthiazole and 5-ethylthiazole have predominantly food/flavor database entries rather than large patent portfolios [2]. This patent density signals that 5-propylthiazole is a recurrent building block in proprietary synthetic routes, particularly in pharmaceutical and agrochemical patent families, making it a priority procurement candidate when patent-enabled chemistry must be reproduced.

patent landscape synthetic intermediate industrial utility

Lipophilicity Differentiation: XLogP3 of 5-Propylthiazole vs. 5-Ethylthiazole and 5-Butylthiazole

The computed octanol-water partition coefficient (XLogP3-AA) for 5-propylthiazole is 2.1 [1]. In contrast, the shorter-chain homolog 5-ethylthiazole has a computed LogP of 1.71, while the longer-chain 5-butylthiazole has an estimated LogP of 2.70 [2][3]. This difference of approximately 0.4–0.6 log units per methylene group increment is consistent with the expected hydrophobic contribution of an n-alkyl chain and positions 5-propylthiazole as an intermediate lipophilicity building block. When a synthetic route requires a specific LogP window—for example, to balance membrane permeability against aqueous solubility in early drug discovery—the 5-propyl analog cannot be directly replaced by the 5-ethyl or 5-butyl variant without altering the physicochemical profile of the resulting compound.

lipophilicity partition coefficient drug design chromatography

Regioisomeric Differentiation: 5-Propylthiazole vs. 2-Propylthiazole Physical Properties

The regioisomer 2-propylthiazole (CAS 17626-75-4) has experimentally determined physical properties that differ from 5-propylthiazole: a boiling point of 172 °C (lit.) and density of 1.03 g/cm³ at 20 °C, with a refractive index of 1.5055 . For 5-propylthiazole, the boiling point is predicted at 183.7 ± 9.0 °C and the density at 1.047 ± 0.06 g/cm³ . While the 5-propyl data are computational predictions rather than experimental measurements, the directional trend (higher boiling point and density for the 5-isomer) is consistent with the different dipole moment and molecular packing expected when the alkyl chain is moved from the 2- to the 5-position. These differences are sufficient to permit chromatographic resolution: 5-propylthiazole can be baseline-separated from related thiazoles on a reverse-phase Newcrom R1 HPLC column under simple isocratic conditions [1].

regioisomer boiling point density chromatographic separation

Conformational Flexibility: Rotatable Bond Count as a Determinant of Molecular Recognition

5-Propylthiazole possesses 2 rotatable bonds (both in the n-propyl side chain), a computed complexity score of 65.5, and 8 heavy atoms [1]. The shorter-chain 5-ethylthiazole has only 1 rotatable bond and a complexity of 56.0, while 5-methylthiazole has 0 rotatable bonds in the alkyl substituent [2]. The additional rotatable bond in the propyl chain introduces increased conformational entropy, which can influence binding affinity, crystallization behavior, and spectroscopic properties of downstream derivatives. In a structure-activity relationship (SAR) campaign, the progression from methyl → ethyl → propyl at the 5-position systematically probes the steric and conformational tolerance of a target binding pocket, and substituting one homolog for another confounds the SAR interpretation.

conformational analysis rotatable bonds molecular complexity drug-likeness

Regulatory and Sourcing Status: EPA TSCA Inactive Designation and Its Procurement Implications

5-Propylthiazole carries an EPA TSCA Commercial Activity status of INACTIVE [1]. This designation means that the compound was at some point listed on the TSCA Inventory but is not currently reported as being manufactured or imported into the United States above the reporting threshold. This creates a material sourcing consideration: if a US-based laboratory or manufacturer needs this compound in quantities that trigger TSCA reporting obligations, they must verify current commercial activity status or file a Notice of Activity (NOA) Form B. In contrast, 2-propylthiazole (CAS 17626-75-4) is listed on the EINECS inventory (EC 241-606-7) and is commercially stocked by multiple global suppliers including TCI and Thermo Fisher, indicating an active, uninterrupted supply chain [2]. This regulatory asymmetry may affect lead times, cost, and compliance documentation requirements.

regulatory compliance TSCA supply chain procurement

Recommended Application Scenarios for 5-Propylthiazole Based on Verified Differentiation Evidence


Patent-Enabled Pharmaceutical Intermediate Synthesis

When a synthetic route references a patent family where 5-propylthiazole appears as a key intermediate or building block, procuring this specific compound ensures fidelity to the disclosed chemistry. With 141 patent families citing this scaffold—and zero peer-reviewed primary literature—the compound's utility is overwhelmingly defined by proprietary industrial processes [1]. Users reproducing patented syntheses should not substitute 5-methyl, 5-ethyl, or 2-propyl analogs without explicit validation, as the position and chain length of the alkyl substituent influence both the electronic properties of the thiazole ring and the steric environment at the reactive center.

Lipophilicity-Matched Building Block Selection in Drug Discovery Libraries

In early-stage medicinal chemistry, building block libraries are often curated by computed physicochemical property ranges. With an XLogP3 of 2.1, 5-propylthiazole occupies a specific lipophilicity window that is 0.39 log units above 5-ethylthiazole (LogP 1.71) and 0.60 log units below 5-butylthiazole (LogP 2.70) [2][3]. For a project targeting a LogD range of 1.5–2.5 for lead-like compounds, 5-propylthiazole is a better-matched fragment than either the shorter or longer alkyl homolog. Systematic use of the correct chain length helps maintain consistency in ADME property predictions across a compound series.

Chromatographic Method Development and Impurity Profiling

The documented reverse-phase HPLC separation of 5-propylthiazole on a Newcrom R1 mixed-mode column under MS-compatible conditions (acetonitrile/water/formic acid) provides a validated analytical starting point [4]. This method is scalable to preparative separation and is suitable for isolating 5-propylthiazole from regioisomeric or alkyl-chain impurities. For QC laboratories requiring identity confirmation and purity assessment of incoming material, this application note reduces method development time relative to de novo chromatographic optimization.

Conformational SAR Exploration at the 5-Position of Thiazole Scaffolds

When a medicinal chemistry program needs to systematically vary the steric and conformational profile of a thiazole-containing lead series, the progression 5-methyl (0 rotatable alkyl bonds) → 5-ethyl (1 rotatable bond) → 5-propyl (2 rotatable bonds) provides incremental increases in conformational freedom [5][6]. 5-Propylthiazole is the specific tool for probing whether an additional methylene unit in the side chain is tolerated by the target binding site. Using a different regioisomer such as 2-propylthiazole confounds the SAR by simultaneously altering both the position and the conformational properties of the substituent.

Technical Documentation Hub

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